4-{[([1,2,4]Triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzamide
Description
4-{[([1,2,4]Triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a sulfanylacetyl group at position 6, linked to a benzamide moiety via an amide bond. The benzamide group introduces hydrogen-bonding capabilities, which may enhance target specificity compared to simpler analogs.
Properties
Molecular Formula |
C14H12N6O2S |
|---|---|
Molecular Weight |
328.35 g/mol |
IUPAC Name |
4-[[2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino]benzamide |
InChI |
InChI=1S/C14H12N6O2S/c15-14(22)9-1-3-10(4-2-9)17-12(21)7-23-13-6-5-11-18-16-8-20(11)19-13/h1-6,8H,7H2,(H2,15,22)(H,17,21) |
InChI Key |
IIYWKWKCCIZBFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NN3C=NN=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[([1,2,4]Triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Acetylation: The acetyl group is added using acetic anhydride or acetyl chloride in the presence of a base.
Amidation: The final step involves the formation of the amide bond, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can target the triazolopyridazine core.
Substitution: Various substitution reactions can occur, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyridazine derivatives.
Substitution: Substituted benzamides and triazolopyridazines.
Scientific Research Applications
4-{[([1,2,4]Triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzamide has several applications:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to bind to active sites, inhibiting enzyme activity. This interaction can disrupt key biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogs are critical to understanding its unique properties. Below is a comparative analysis with key derivatives (Table 1).
Table 1: Comparison of 4-{[([1,2,4]Triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzamide and Analogs
Key Structural and Functional Differences
Substituent Position and Type: The target compound’s 6-position sulfanylacetyl-benzamide substituent distinguishes it from analogs like 2-[[6-(4-Methylphenyl)-...]sulfanyl]acetamide (), which has a 4-methylphenyl group at position 6 and a sulfanylacetamide at position 3 . Positional variations significantly impact molecular interactions; for instance, the 6-substituted benzamide may enhance polar interactions in binding pockets compared to hydrophobic 4-methylphenyl groups.
Solubility and Physicochemical Properties :
- The acetamide derivative in exhibits moderate aqueous solubility (11.2 µg/mL at pH 7.4) . The target compound’s benzamide group, with its aromatic ring, likely reduces solubility due to increased hydrophobicity.
Biological Activity :
- The N-(4-Methoxybenzyl)-6-methyl-... analog () demonstrated kinase inhibition in crystallographic studies, suggesting that triazolopyridazines with bulky substituents (e.g., methoxybenzyl) can engage ATP-binding pockets . The target compound’s benzamide may mimic this interaction but with altered steric or electronic effects.
- Pyridin-2-yl-substituted analogs () may target receptors requiring π-π stacking, whereas the target compound’s benzamide could prioritize hydrogen bonding .
Limitations and Notes
- Inferred Data : Solubility and activity data for the target compound are extrapolated from structural analogs due to a lack of direct experimental reports.
Biological Activity
The compound 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzamide is part of a class of triazolo-pyridazine derivatives that have garnered attention for their potential therapeutic applications, particularly in oncology. This article delves into the biological activities associated with this compound, emphasizing its anti-cancer properties, mechanisms of action, and pharmacological profiles.
Chemical Structure and Properties
- Molecular Formula: C17H18N6O2S
- Molecular Weight: 370.43 g/mol
- Purity: Typically ≥ 95% .
Antiproliferative Effects
Recent studies have highlighted the compound's significant antiproliferative activity against various cancer cell lines. For instance, derivatives of triazolo[4,3-b]pyridazine were synthesized and evaluated for their cytotoxic effects on 60 cancer cell lines. Notably:
- Compound 4g exhibited a mean growth inhibition (GI%) of 55.84% against tumor cells.
- Compound 4a showed a lower GI% of 29.08% .
Table 1: Antiproliferative Activity of Selected Compounds
| Compound | Cell Line | IC50 (μM) | GI% |
|---|---|---|---|
| 4g | MCF-7 | 0.163 ± 0.01 | 55.84 |
| 4a | Various | 0.283 ± 0.01 | 29.08 |
The mechanism by which these compounds exert their antiproliferative effects involves several pathways:
- Cell Cycle Arrest: Compound 4g was found to induce cell cycle arrest at the S phase in MCF-7 cells.
- Apoptosis Induction: It increased apoptosis by 29.61-fold compared to control, indicating a strong pro-apoptotic effect.
- Caspase Activation: Enhanced levels of caspase-9 were observed alongside decreased phosphorylation of key proteins in the PI3K-AKT-mTOR pathway, suggesting a targeted mechanism affecting survival pathways in cancer cells .
Pharmacokinetics and Drug-Likeness
Studies have assessed the pharmacokinetic properties and drug-likeness of these triazolo-pyridazine derivatives:
- The compounds demonstrated favorable absorption and distribution characteristics.
- Molecular docking studies indicated that these compounds bind effectively to the ATP-binding sites of c-Met and Pim-1 kinases, which are critical targets in cancer therapy .
Case Studies
A case study involving the evaluation of various derivatives showed that triazolo-pyridazine compounds could serve as dual inhibitors targeting both c-Met and Pim-1 kinases:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
